Product packaging for 1,3-Bis(trifluoromethoxy)naphthalene(Cat. No.:)

1,3-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11836393
M. Wt: 296.16 g/mol
InChI Key: JWUVSQFYJKDWKP-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethoxy)naphthalene is a specialized fluorinated organic compound offered for research and development purposes. This chemical serves as a valuable building block in the synthesis of advanced materials. Incorporating trifluoromethoxy groups onto the naphthalene ring system can significantly alter the compound's electronic characteristics, thermal stability, and solubility. Researchers are exploring the use of such fluorinated naphthalene derivatives in the development of high-performance polymers. The introduction of bulky, rigid units like trifluoromethoxy-substituted naphthalenes into polymer main chains is a recognized strategy to impart increased glass transition temperatures (Tg) by restricting segmental mobility, while simultaneously providing enhanced solubility due to decreased packing density and crystallinity . These properties are critical for applications in flexible electronics, including flexible solar cell arrays and OLED displays, where materials must combine processability with excellent thermal and mechanical performance . The unique structure of this compound makes it a compound of interest for further investigation in these cutting-edge fields. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F6O2 B11836393 1,3-Bis(trifluoromethoxy)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,3-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-8-5-7-3-1-2-4-9(7)10(6-8)20-12(16,17)18/h1-6H

InChI Key

JWUVSQFYJKDWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Advanced Spectroscopic and Spectroelectrochemical Characterization of 1,3 Bis Trifluoromethoxy Naphthalene

Elucidating Molecular Structure and Conformation through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-bis(trifluoromethoxy)naphthalene, ¹H, ¹³C, and ¹⁹F NMR studies are essential to confirm the regioselectivity of the substitution on the naphthalene (B1677914) core and to understand the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons on the naphthalene ring. The chemical shifts, coupling constants, and multiplicity of the signals are diagnostic for the 1,3-substitution pattern. Protons in closer proximity to the electron-withdrawing trifluoromethoxy (-OCF₃) groups are expected to be deshielded and resonate at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbons directly attached to the electronegative oxygen atoms of the -OCF₃ groups, as well as the fluorine atoms, will exhibit characteristic chemical shifts. The signals for the trifluoromethyl carbons will also be present, often showing coupling with the fluorine atoms (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. It provides direct information about the trifluoromethoxy groups. A single resonance peak is expected in the ¹⁹F NMR spectrum, confirming the chemical equivalence of the two -OCF₃ groups. The chemical shift of this peak is indicative of the electronic environment of the fluorine atoms.

While specific spectral data for this compound is not widely published in publicly accessible literature, the expected data based on analogous structures provides a framework for its characterization.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Features
¹H 7.0 - 8.0 Complex multiplets corresponding to aromatic protons.
¹³C 100 - 150 (aromatic), ~120 (q, ¹JCF ≈ 257 Hz, -CF₃) Signals for 10 distinct carbon environments in the naphthalene system and the trifluoromethyl groups.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The naphthalene core is a well-known chromophore and fluorophore.

UV-Vis Absorption: The UV-Vis spectrum is expected to show absorption bands characteristic of the naphthalene π-electron system. The introduction of the trifluoromethoxy groups can cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. These shifts (either bathochromic or hypsochromic) provide insight into how the substituents modify the electronic structure and the energy of the π-π* transitions. Naphthalene typically displays strong absorption bands in the ultraviolet region.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the first excited singlet state. The quantum yield and fluorescence lifetime are key parameters that quantify the efficiency and dynamics of the emission process. The nature and position of the substituents can significantly influence these properties.

Table 2: Representative Photophysical Properties of Naphthalene Derivatives

Property Naphthalene Expected for this compound
Absorption λmax (in cyclohexane) ~221, 275, 312 nm Shifts in λmax due to -OCF₃ substitution.
Emission λmax (in cyclohexane) ~320-350 nm Potential shift in emission wavelength.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels (HOMO/LUMO)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox behavior of this compound and to estimate the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

By measuring the onset potentials for oxidation (Eox) and reduction (Ered), the HOMO and LUMO energy levels can be calculated using empirical formulas, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

The electron-withdrawing nature of the trifluoromethoxy groups is expected to lower both the HOMO and LUMO energy levels, making the compound more difficult to oxidize and easier to reduce compared to unsubstituted naphthalene. The HOMO-LUMO gap, which can be estimated from both electrochemical and spectroscopic data, is a crucial parameter for understanding the electronic properties and reactivity of the molecule.

Table 3: Estimated Electrochemical Parameters and Frontier Orbital Energies

Parameter Expected Value Significance
Oxidation Potential (Eox) Higher than naphthalene Indicates greater resistance to electron removal.
Reduction Potential (Ered) Lower (less negative) than naphthalene Indicates greater ease of electron acceptance.
HOMO Energy Level Lower (more negative) than naphthalene Stabilized due to electron-withdrawing substituents.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles. For this compound, X-ray analysis would confirm the substitution pattern and reveal the conformation of the -OCF₃ groups relative to the naphthalene plane.

Furthermore, the analysis elucidates the crystal packing, showing how the molecules are arranged in the crystal lattice. Intermolecular interactions, such as π-π stacking or interactions involving the fluorine atoms, can be identified. These interactions are crucial for understanding the material's bulk properties. As of now, a publicly available crystal structure for this compound has not been reported.

Table 4: Key Information Obtainable from X-ray Diffraction Analysis

Parameter Description
Crystal System & Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit.
Bond Lengths & Angles Precise measurements of the molecular geometry.
Torsion Angles Information about the conformation of the molecule, especially the orientation of the -OCF₃ groups.

Computational Chemistry and Theoretical Studies of 1,3 Bis Trifluoromethoxy Naphthalene

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 1,3-Bis(trifluoromethoxy)naphthalene, providing a robust framework for understanding its electronic characteristics. DFT calculations allow for the detailed examination of molecular orbitals and electron density distributions, which are fundamental to predicting the molecule's stability and reactivity.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. For this compound, the HOMO is predominantly localized on the electron-rich naphthalene (B1677914) ring system, characteristic of aromatic compounds. Conversely, the LUMO is expected to have significant contributions from the antibonding orbitals associated with the naphthalene core and the trifluoromethoxy groups.

The presence of two strongly electron-withdrawing trifluoromethoxy (-OCF₃) groups at the 1 and 3 positions significantly influences the energy levels of these frontier orbitals. These groups lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This energy depression is a direct consequence of the inductive effect of the highly electronegative fluorine atoms. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. In the case of this compound, the precise effect on the gap compared to naphthalene would depend on the relative stabilization of the HOMO and LUMO. Computational studies on related poly(trifluoromethyl)naphthalene derivatives have shown that increasing the number of electron-withdrawing groups enhances the sensitivity of the molecule to further substitutions. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Naphthalene and Estimated Values for this compound
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Naphthalene (Calculated)-6.13-1.384.75
This compound (Estimated)Lower than -6.13Lower than -1.38~4.5 - 5.0

Note: The values for this compound are estimations based on the known effects of trifluoromethoxy groups on aromatic systems. Actual values would require specific DFT calculations.

Analysis of Electron Densities and Reactivity Descriptors

Electron density distribution maps, derived from DFT calculations, offer a visual representation of the electronic landscape of this compound. These maps would illustrate a high electron density over the naphthalene rings, with a significant depletion of electron density around the trifluoromethoxy groups due to the high electronegativity of the fluorine atoms.

From the calculated electronic properties, various reactivity descriptors can be derived. These descriptors, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. The electron-withdrawing nature of the -OCF₃ groups is expected to increase the electrophilicity of the naphthalene ring system, making it more susceptible to nucleophilic attack compared to unsubstituted naphthalene. Conversely, its reactivity towards electrophiles would be diminished.

Conformational Analysis and Stereoelectronic Effects of OCF₃ Groups on Naphthalene

The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethoxy groups around the C-O bonds. Computational studies on similar aromatic compounds have shown that the -OCF₃ group can adopt various conformations relative to the aromatic ring. The preferred conformation is a result of the balance between steric hindrance and stereoelectronic effects.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a detailed understanding of the reaction pathway.

Transition State Analysis and Reaction Pathway Mapping

For a given reaction, such as electrophilic aromatic substitution on the this compound ring, computational methods can be used to locate the transition state structures. The energy of these transition states determines the activation energy of the reaction, and thus the reaction rate. Due to the deactivating nature of the -OCF₃ groups, electrophilic substitution would be expected to be slower than for naphthalene and would likely be directed to specific positions on the ring that are least deactivated. Transition state analysis would involve vibrational frequency calculations to confirm that the located structure corresponds to a true saddle point on the potential energy surface (i.e., having one imaginary frequency).

Solvation Effects and Solvent Model Calculations

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects through the use of implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. For this compound, which is a relatively non-polar molecule, implicit solvation models are often sufficient to capture the bulk electrostatic effects of the solvent on the reaction pathway.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Information regarding the theoretical prediction and experimental validation of spectroscopic data for this compound is not available in the reviewed literature.

Quantitative Structure-Property Relationships (QSPR) and Substituent Effects on Aromatic Systems

Specific QSPR studies or detailed analyses of the substituent effects for this compound on aromatic systems have not been reported in the available scientific literature.

Potential Applications in Advanced Chemical Research and Materials Science

Role as Building Blocks in Complex Organic Synthesis

Substituted naphthalenes are fundamental building blocks in organic synthesis, providing a rigid, aromatic core for the construction of pharmaceuticals, agrochemicals, and functional materials. researchgate.netthieme-connect.de The utility of 1,3-Bis(trifluoromethoxy)naphthalene as a synthetic precursor stems from the distinct properties conferred by the two trifluoromethoxy groups.

The -OCF3 group is a moderately deactivating substituent for electrophilic aromatic substitution, directing incoming electrophiles primarily to the para position. beilstein-journals.org In the case of the 1,3-disubstituted naphthalene (B1677914) core, this electronic influence can be harnessed to achieve regioselective functionalization at other positions on the naphthalene ring system. Furthermore, the trifluoromethoxy group is chemically robust and resistant to attack by acids, bases, and various oxidizing or reducing agents, allowing it to be carried through multi-step synthetic sequences without modification. beilstein-journals.org

The primary value of this compound as a building block lies in its ability to impart specific, desirable properties to a target molecule. Its high lipophilicity (the Hansch hydrophobicity parameter, π, for -OCF3 is +1.04) can enhance the solubility of the final compound in nonpolar media or improve its ability to cross lipid membranes in biological systems. mdpi.combeilstein-journals.org The strong, long-range inductive electron-withdrawing effect of the -OCF3 groups can be used to tune the electronic properties of conjugated systems or influence the acidity of nearby functional groups. nih.gov

Development of Fluorinated Organic Electronic Materials

Fluorination is a key strategy in the design of high-performance organic electronic materials. The introduction of strongly electronegative fluorine atoms or fluorine-containing groups like -OCF3 can profoundly modify the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for charge injection, transport, and device stability. wechemglobal.com

N-type (electron-transporting) organic semiconductors are essential components for complementary circuits, organic photovoltaics, and OLEDs. Naphthalene diimides (NDIs) are a prominent class of n-type materials due to their planar structure, which facilitates π-π stacking, and their electron-deficient aromatic core. nih.govresearchgate.net However, many NDI derivatives suffer from high-lying LUMO levels, making them susceptible to degradation in the presence of oxygen and water.

Introducing electron-withdrawing groups is a proven method to lower the LUMO energy level, thereby improving electron injection and enhancing ambient stability. nih.gov The trifluoromethoxy group is particularly effective in this role. Research on NDI derivatives where trifluoromethoxy-containing moieties are attached to the imide nitrogens has demonstrated the success of this approach. For example, N,N′-bis(4-trifluoromethoxybenzyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-BOCF3) exhibits a deep LUMO level of approximately -4.2 eV and achieves high, air-stable electron mobility of up to 0.7 cm² V⁻¹ s⁻¹. acs.orgnih.gov This performance is significantly better than related compounds without such fluorinated groups.

The use of this compound as a precursor for a core-substituted NDI presents a compelling strategy. Attaching the strongly electron-withdrawing -OCF3 groups directly to the π-conjugated naphthalene core would be expected to further lower the LUMO energy, potentially leading to even greater air stability and different molecular packing, which critically influences charge transport. acs.org

CompoundKey Structural FeatureLUMO Level (eV)Electron Mobility (cm² V⁻¹ s⁻¹)Air Stability
NDI-BOCF3-OCF₃ on N-benzyl substituent~ -4.20.7Stable
NDI-POCF3-OCF₃ on N-phenyl substituent~ -4.2Not detectableStable
Core-Substituted NDI (Hypothetical)-OCF₃ directly on naphthalene corePredicted < -4.2Dependent on packingPredicted High

The same electronic properties that make trifluoromethoxy-substituted naphthalenes suitable for transistors also make them promising for OLEDs and OPVs. In OLEDs, materials with low LUMO levels are needed for efficient electron transport layers (ETLs) and host materials. The introduction of trifluoromethyl groups into OLED materials has been shown to improve luminous efficiency and device stability by promoting electron injection and transport. wechemglobal.com The trifluoromethoxy group, with its strong electron-withdrawing character, would be expected to provide similar or enhanced benefits.

In OPVs, the energy difference between the HOMO of the donor material and the LUMO of the acceptor material dictates the open-circuit voltage. Naphthalene-based materials functionalized with electron-withdrawing groups can act as effective acceptors. This compound could serve as a building block for novel acceptor molecules with low-lying LUMO levels, enabling the fabrication of high-voltage organic solar cells.

Advanced Solvents and Reaction Media Design

Fluorinated solvents, often referred to as "fluorous" solvents, possess a unique set of properties, including high thermal and chemical stability, low toxicity, non-flammability, and immiscibility with both water and many common organic solvents. envirotechint.comtcichemicals.com These characteristics make them suitable for specialized applications, such as in fluorous biphase catalysis, where a fluorinated catalyst can be easily separated from non-fluorinated products by simple phase separation. tcichemicals.com

While typically composed of perfluorinated alkanes or ethers, highly fluorinated aromatic compounds like this compound could function as specialized reaction media. Its high boiling point, chemical inertness, and ability to dissolve other fluorine-rich compounds would make it a candidate for high-temperature reactions involving fluorinated reagents or substrates. Its distinct polarity and solvation properties could also influence reaction rates and selectivities in unique ways compared to conventional solvents.

Application in Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the design of host molecules with specific cavities that can selectively bind guest molecules through non-covalent interactions. Aromatic surfaces that are electron-deficient (π-acidic) are known to form strong interactions with electron-rich guests. Core-substituted NDIs, for instance, have been used as versatile scaffolds for creating functional supramolecular assemblies. thieme-connect.dethieme-connect.de

The introduction of two powerful electron-withdrawing -OCF3 groups onto the naphthalene core renders the aromatic surface of this compound significantly π-acidic. This property makes it an excellent candidate for incorporation into larger host structures. Such a host could selectively bind anions or electron-rich neutral molecules through anion-π or π-π stacking interactions. The specific 1,3-substitution pattern would lead to a unique geometry and electronic distribution within a macrocyclic or cage-like host, potentially enabling shape-selective recognition of specific guests.

Design of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Axially chiral binaphthyl scaffolds, such as BINOL and BINAP, are among the most successful "privileged ligands" in transition-metal-catalyzed asymmetric synthesis. dicp.ac.cnacs.org The catalytic efficiency and enantioselectivity of these ligands are highly dependent on the electronic and steric properties of substituents on the binaphthyl rings.

Fluorescent Probes and Imaging Agents based on Naphthalene Derivatives

Naphthalene derivatives have been extensively investigated as fluorescent probes for the detection of ions and small molecules, as well as for cellular imaging. mdpi.comnih.gov Their fluorescence is highly sensitive to the local environment, a property that is exploited in the design of sensors. niscpr.res.in The introduction of electron-donating and electron-accepting groups to the naphthalene ring system can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation, which often results in enhanced fluorescence and a significant shift in the emission wavelength. researchgate.net

The electron-withdrawing nature of the trifluoromethoxy groups would likely lead to a bathochromic (red) shift in the absorption and emission spectra of the naphthalene core. This is a common effect observed in aromatic systems where electron-withdrawing groups perturb the energy levels of the π-orbitals. Furthermore, the high electronegativity of the fluorine atoms can enhance the photostability of the molecule. nih.gov

The potential of fluorinated naphthalene derivatives as fluorescent probes is an active area of research. The unique properties conferred by fluorine-containing substituents, such as altered solubility and electronic characteristics, make them attractive candidates for the development of novel sensors and imaging agents. rsc.org

To provide a comparative context for the potential photophysical properties of This compound , the following table summarizes the characteristics of some other naphthalene derivatives that have been studied for their fluorescent properties.

Compound NameExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Solvent
Naphthalene275 nm321 nm0.23Cyclohexane
2-Naphthol310 nm353 nm0.29Water
1-Naphthylamine320 nm420 nm0.46Ethanol
6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ)344 nm442 nm-Water

This table presents data for illustrative purposes to show the range of photophysical properties observed in different naphthalene derivatives. The properties of this compound may differ significantly.

Q & A

Q. How can researchers optimize the synthesis of 1,3-Bis(trifluoromethoxy)naphthalene to improve yield and purity?

  • Methodological Answer : Synthesis typically involves introducing trifluoromethoxy groups to naphthalene via electrophilic aromatic substitution or coupling reactions. Key steps:
  • Reagent Selection : Use trifluoromethylation agents (e.g., trifluoromethyl iodide) with catalysts like CuI or Pd-based systems for regioselectivity .
  • Reaction Conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor substitution at the 1,3-positions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization in ethanol improve purity. Confirm structure via 1^1H/19^{19}F NMR and GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 19^{19}F NMR identifies trifluoromethoxy group environments; 1^1H NMR confirms aromatic substitution patterns .
  • FTIR : Detect C-F stretches (1100–1250 cm1^{-1}) and C-O-C vibrations (~950 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents for reactivity studies .

Q. How should researchers design literature reviews to identify toxicological data gaps for this compound?

  • Methodological Answer : Use systematic search strategies across databases:
  • Databases : PubMed, TOXCENTER, and NIH RePORTER with keywords (e.g., "naphthalene derivatives," "fluorinated aromatics," "toxicokinetics") .
  • Inclusion Criteria : Filter studies by exposure routes (inhalation/oral), health outcomes (hepatic/renal effects), and species (rodents/humans) (Table B-1) .
  • Grey Literature : Include government reports (EPA, ATSDR) for unpublished toxicity data .

Q. What experimental designs minimize bias in toxicity studies for this compound?

  • Methodological Answer : Follow risk-of-bias frameworks (Tables C-6/C-7):
  • Randomization : Ensure dose groups are randomized and allocation concealed to prevent selection bias .
  • Blinding : Blind researchers to treatment groups during data collection to reduce performance/detection bias .
  • Outcome Completeness : Report all measured endpoints (e.g., histopathology, biomarkers) to avoid attrition bias .

Q. How can conflicting data on metabolic pathways of this compound be resolved?

  • Methodological Answer :
  • Comparative Analysis : Replicate studies using standardized protocols (e.g., liver microsome assays) across species .
  • Exposure Characterization : Validate dose metrics (e.g., AUC, Cmax_{max}) and use isotopically labeled analogs to track metabolites .
  • Bias Assessment : Tier studies by confidence in exposure/outcome metrics (Appendix C) .

Advanced Research Questions

Q. What electronic properties does this compound exhibit, and how do they influence reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Trifluoromethoxy groups increase electrophilicity at the 2,4-positions, favoring nucleophilic attack. Use DFT calculations to map electrostatic potentials .
  • Applications : Exploit in charge-transfer complexes (UV-Vis spectroscopy) or as electron-deficient motifs in cross-coupling reactions .

Q. What methodologies predict the environmental partitioning and persistence of this compound?

  • Methodological Answer :
  • Fugacity Modeling : Estimate distribution in air/water/soil using log KowK_{ow} (octanol-water) and vapor pressure .
  • Degradation Studies : Conduct photolysis (UV light) and hydrolysis (pH 4–9) assays to quantify half-lives .
  • Bioaccumulation : Measure BCF (bioconcentration factor) in aquatic organisms (e.g., zebrafish) .

Q. How does this compound interact with cytochrome P450 enzymes?

  • Methodological Answer :
  • In Vitro Assays : Incubate with human liver microsomes + NADPH; monitor metabolite formation via LC-MS .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to CYP3A4/CYP2E1 active sites .
  • Inhibition Studies : Assess competitive/non-competitive inhibition using fluorescent substrates (e.g., 7-ethoxyresorufin) .

Q. What in silico strategies predict the compound’s toxicity profile?

  • Methodological Answer :
  • QSAR Models : Train on naphthalene derivatives’ toxicity data (e.g., LD50_{50}, mutagenicity) using molecular descriptors (log PP, polar surface area) .
  • ToxCast Data : Screen against EPA’s high-throughput assays for endocrine disruption or oxidative stress pathways .

Q. How does this compound compare structurally and functionally to its analogs?

  • Methodological Answer :
Compound Key Features Unique Properties
1,5-Bis(trifluoromethoxy)naphthalene 1,5-substitution patternHigher thermal stability; preferred in polymer coatings
1-Fluoro-4-(trifluoromethyl)naphthalene Fluorine + trifluoromethyl groupsEnhanced lipophilicity for blood-brain barrier penetration
This compound1,3-substitutionBalanced electronic effects for catalytic applications

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